molecular formula C17H18N4O2S B2995091 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 673455-24-8

3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2995091
CAS No.: 673455-24-8
M. Wt: 342.42
InChI Key: LKXDAFYSVVPWHT-UHFFFAOYSA-N
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Description

3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine core with various substituents, including a methyl group, a 4-methylphenyl sulfanyl group, and a 2-methylprop-2-enyl group. Purine derivatives are known for their significant biological and pharmacological activities, making this compound a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The key steps include:

  • Formation of the Purine Core: The purine ring can be synthesized through the condensation of appropriate precursors such as formamide and urea.

  • Introduction of Substituents: The substituents are introduced through various reactions, including sulfonation, alkylation, and acylation. For instance, the 4-methylphenyl sulfanyl group can be introduced via a nucleophilic substitution reaction.

  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR, IR, and mass spectrometry.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, purine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on cellular processes, enzyme inhibition, or as a potential therapeutic agent.

Medicine: Purine derivatives have been explored for their medicinal properties, including antiviral, anticancer, and anti-inflammatory activities. This compound could be studied for its potential use in developing new drugs or treatments.

Industry: In the chemical industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 8-(4-Methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione: This compound lacks the 3-methyl group.

  • 3-Methyl-7-(2-methylprop-2-enyl)purine-2,6-dione: This compound lacks the 4-methylphenyl sulfanyl group.

  • 8-(4-Methylphenyl)sulfanyl-7-(prop-2-enyl)purine-2,6-dione: This compound has a different alkyl group on the purine ring.

Uniqueness: The presence of both the 3-methyl group and the 4-methylphenyl sulfanyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar purine derivatives.

This comprehensive overview provides a detailed understanding of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10(2)9-21-13-14(20(4)16(23)19-15(13)22)18-17(21)24-12-7-5-11(3)6-8-12/h5-8H,1,9H2,2-4H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXDAFYSVVPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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